6-morpholino-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide
Description
6-Morpholino-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide is a pyrimidine derivative featuring a morpholino group at the 6-position and a carboxamide linkage to a pyridin-3-ylmethyl substituent at the 4-position (Figure 1).
Properties
IUPAC Name |
6-morpholin-4-yl-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c21-15(17-10-12-2-1-3-16-9-12)13-8-14(19-11-18-13)20-4-6-22-7-5-20/h1-3,8-9,11H,4-7,10H2,(H,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGRKJVJAFLVAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (S_NAr) Approach
The most direct route involves 4,6-dichloropyrimidine as the starting material. Morpholine is introduced at position 6 via S_NAr due to the electron-deficient nature of the pyrimidine ring.
- Step 1 : Reaction of 4,6-dichloropyrimidine with morpholine in a polar aprotic solvent (e.g., DMF or THF) at 80–100°C yields 6-morpholino-4-chloropyrimidine .
- Step 2 : Hydrolysis of the 4-chloro group to a carboxylic acid using aqueous NaOH or HCl under reflux conditions generates 6-morpholinopyrimidine-4-carboxylic acid .
- Step 3 : Activation of the carboxylic acid (e.g., via thionyl chloride to form the acyl chloride) followed by amide coupling with pyridin-3-ylmethylamine in the presence of a base (e.g., DiPEA) affords the final product.
Key Data :
Buchwald–Hartwig Amination for Morpholine Installation
For substrates resistant to S_NAr, palladium-catalyzed amination offers an alternative. This method is advantageous for sterically hindered pyrimidines.
- Step 1 : 4-Chloro-6-iodopyrimidine undergoes Buchwald–Hartwig coupling with morpholine using Pd(OAc)₂/Xantphos as the catalyst system and Cs₂CO₃ as the base in toluene at 110°C.
- Step 2 : Subsequent hydrolysis and amide coupling (as in Section 2.1) yield the target compound.
Optimization Notes :
Amide Coupling via Carboxylic Acid Intermediates
Alternative routes start with pre-functionalized pyrimidine carboxylic acids. For example, orotic acid (pyrimidine-4,6-dicarboxylic acid) serves as a precursor:
- Step 1 : Selective esterification at position 6, followed by S_NAr with morpholine at position 4.
- Step 2 : Ester hydrolysis and amide formation with pyridin-3-ylmethylamine using coupling agents (HATU, EDCl).
Critical Parameters :
- Coupling Agents : HATU (1.1 equiv), DiPEA (3 equiv), DCM, 0°C to rt.
- Purification : Silica gel chromatography (40–60% EtOAc/hexane).
Optimization of Reaction Conditions
Regioselectivity in S_NAr
The electron-withdrawing carboxylic acid/ester group at position 4 directs morpholine substitution to position 6. Computational studies suggest that the C6 position is more electrophilic due to resonance effects.
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions
6-morpholino-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ammonia or primary amines in ethanol or water.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce reduced pyrimidine derivatives. Substitution reactions can result in various substituted pyrimidine compounds.
Scientific Research Applications
6-morpholino-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-morpholino-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Core Structure Diversity
- Pyrimidine vs. Triazole/Pyridine: The target compound’s pyrimidine core offers a planar, electron-deficient aromatic system, favoring interactions with ATP-binding pockets in kinases or receptors. Pyridine-based analogs (–6) prioritize smaller ring systems, which may reduce steric hindrance but limit hydrogen-bonding capacity.
Substituent Effects
- Morpholino Group: The 6-morpholino substituent in the target compound enhances solubility and polarity compared to chloro (–6) or trifluoromethoxy () groups. However, bulky morpholino may reduce membrane permeability in lipophilic environments.
- Pyridin-3-ylmethyl vs.
Molecular Weight and Solubility
Notes
- Synthetic routes for pyrimidine derivatives (e.g., ’s pyrazolopyrimidine synthesis) may involve condensation or cross-coupling reactions, but specific protocols for the target compound remain undefined .
- Contradictions in substituent effects (e.g., morpholino vs. chloro) highlight the need for empirical validation of pharmacological properties.
Biological Activity
6-morpholino-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer therapy and neuroprotection. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a morpholine group and a pyridinylmethyl moiety. This unique structure is believed to contribute to its biological properties, including enzyme inhibition and receptor modulation.
Biological Activity Overview
- Kinase Inhibition : Compounds similar to this compound have been shown to inhibit various kinases, which play critical roles in cancer cell signaling pathways. For instance, derivatives of pyrimidines have demonstrated effectiveness against receptor tyrosine kinases, crucial for tumor growth and survival .
- Neuroprotective Effects : Molecular docking studies suggest that this compound can interact favorably with neuroprotective proteins such as ATF4 and NF-kB, indicating potential applications in neurodegenerative diseases.
- Anticancer Activity : The compound has been evaluated against multiple cancer types, showing promise in inhibiting cell proliferation and inducing apoptosis in cancer cells. Its structural components enhance selectivity towards specific biological targets, making it a candidate for targeted therapies .
Table 1: Summary of Biological Activities
Structure-Activity Relationship (SAR) Studies
Recent SAR studies have highlighted how modifications to the morpholine and pyridine groups can enhance the potency and selectivity of related compounds. For example, replacing certain substituents has resulted in compounds with significantly improved inhibitory activity against specific kinases .
Table 2: SAR Analysis of Related Compounds
| Compound Name | Key Modifications | Biological Activity |
|---|---|---|
| LEI-401 (NAPE-PLD inhibitor) | Conformational restrictions on substituents | Increased potency by 10-fold |
| 6-hydroxy-N-((2-morpholinopyridin-4-yl)methyl)pyrimidine-4-carboxamide | Hydroxyl and carboxamide groups | Potential kinase inhibitor |
| N-(3-(2-(2-Hydroxyethoxy)-6-morpholino-pyridin-3-yl)pyridin-4-yl)methyl)carboxamide | Hydroxyethoxy substitution | Selective kinase inhibition |
Therapeutic Applications
The potential therapeutic applications of this compound are vast:
- Cancer Therapy : Due to its ability to inhibit key kinases involved in tumor progression, it may be developed as an anticancer agent.
- Neurological Disorders : Its neuroprotective properties suggest that it could be beneficial in treating conditions like Alzheimer's or Parkinson's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
